Bis(4-hydroxyphenyl) Sulfone-d8
Description
Properties
Molecular Formula |
C₁₂H₂D₈O₄S |
|---|---|
Molecular Weight |
258.32 |
Synonyms |
4,4’-sulfonylbisphenol-d8 ; 1,1’-Sulfonylbis[4-hydroxybenzene]-d8; 4,4’-Bisphenol S-d8 ; 4,4’-Dihydroxydiphenyl Sulfone; 4,4’-Sulfonylbis[phenol]-d8; 4,4’-Sulfonyldiphenol-d8; 4-(4-Hydroxyphenylsulfonyl)phenol-d8; 4-Hydroxyphenyl Sulfone-d8; BPS 1-d8; |
Origin of Product |
United States |
Scientific Research Applications
Applications Overview
- Epoxy Resin Production
- Latent Thermal Catalyst
- Polymer Synthesis
Data Tables
| Application Area | Description | Key Benefits |
|---|---|---|
| Epoxy Resins | Reactant for producing epoxy thermosets | Enhanced thermal stability |
| Latent Thermal Catalyst | Facilitates curing without additional catalysts | Controlled curing process |
| Polymer Production | Used in manufacturing polyether sulfones | High-temperature resistance |
Case Study 1: Epoxy Resin Development
A study by Fu et al. (2011) demonstrated that incorporating this compound into epoxy formulations improved the thermal stability of the cured product. The research highlighted the compound's effectiveness as a latent catalyst during the curing process, allowing for better control over reaction kinetics and final material properties .
Case Study 2: Polymer Properties Enhancement
Li et al. (2012) investigated the impact of this compound on the mechanical properties of polyether sulfones. The findings indicated that higher purity levels of this compound led to enhanced tensile strength and thermal resistance in the final polymer product, underscoring its importance in polymer synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparison
The structural diversity among bisphenol analogs arises from variations in the central linking group and substituents. Key compounds compared include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Bis(4-hydroxyphenyl) Sulfone-d8 (BPS-d8) | C₁₂H₂D₈O₄S | ~258.33 | Sulfone, deuterated hydroxyl |
| Bisphenol A-d16 (BPA-d16) | C₁₅D₁₆O₂ | ~244.22 | Propane, deuterated hydroxyl |
| Bisphenol S (BPS) | C₁₂H₁₀O₄S | 250.27 | Sulfone, hydroxyl |
| Bisphenol F (BPF) | C₁₃H₁₂O₂ | 200.23 | Methane, hydroxyl |
| Bis(4-methoxyphenyl) sulfone | C₁₄H₁₄O₄S | 278.32 | Sulfone, methoxy |
| Bis(4-chlorophenyl) sulfone | C₁₂H₈Cl₂O₂S | 287.16 | Sulfone, chloride |
- Central Linking Group : BPS and BPS-d8 feature a sulfone group (SO₂), which confers higher thermal and chemical stability compared to BPA’s propane or BPF’s methane bridges .
- Substituents : Hydroxyl groups in BPS-d8 and BPS enable hydrogen bonding, influencing solubility and reactivity. Methoxy (in bis(4-methoxyphenyl) sulfone) and chloride (in bis(4-chlorophenyl) sulfone) substituents alter hydrophobicity and toxicity .
Physicochemical Properties
- Thermal Stability: Sulfone-containing bisphenols (BPS, BPS-d8) exhibit superior thermal stability compared to BPA and BPF due to the strong S=O bonds .
- Solubility: BPS-d8 and BPS are sparingly soluble in water but soluble in polar organic solvents (e.g., methanol), whereas bis(4-chlorophenyl) sulfone is highly hydrophobic .
- Isotopic Effects: Deuterated analogs (BPS-d8, BPA-d16) have marginally higher molecular weights than their non-deuterated counterparts, critical for differentiation in mass spectrometry .
Environmental Impact and Biodegradability
- Biodegradation: BPA and BPF degrade efficiently in seawater (75–100% degradation via indigenous microbes), whereas BPS resists biodegradation due to its stable sulfone group .
- Ecotoxicity : BPS and its analogs exhibit estrogenic activity, though BPS-d8’s ecological impact is mitigated by its controlled use as a tracer .
Preparation Methods
Sulfonation and Sulfone Formation
The core synthesis of bis(4-hydroxyphenyl) sulfone-d8 derives from the reaction of phenol-d8 with sulfuric acid. In the non-deuterated process, phenol reacts with sulfuric acid in a two-step equilibrium: sulfonation (forming sulfonic acid intermediates) and sulfone formation. For the deuterated variant, phenol-d8 replaces phenol, ensuring deuterium incorporation at the aromatic positions. The reaction proceeds as follows:
Key parameters include:
Solvent-Free vs. Solvent-Assisted Methods
Two patented approaches dominate:
-
Solvent-free synthesis (US5072049A): Eliminates inert solvents, simplifying purification. Water removal via distillation shifts equilibrium toward product formation.
-
Solvent-assisted synthesis (US5059715A): Uses solvents (e.g., chlorobenzene) to dissolve byproducts like 2,4'-isomers, which are subsequently distilled off at 160–200°C to favor the 4,4'-isomer.
Optimization of Reaction Conditions
Temperature and Isomer Control
Thermodynamic equilibrium between 4,4'- and 2,4'-isomers necessitates precise temperature management. At 160–200°C, undesired isomers revert to the 4,4'-form, achieving >99% purity. For the deuterated compound, identical thermal treatment ensures isotopic integrity while minimizing structural deviations.
Catalytic Enhancements
Incorporating boric acid or trifluoromethanesulfonic acid accelerates sulfone formation. Modified silica gel doped with phosphoric acid further improves yield (up to 85%) by adsorbing water and stabilizing intermediates.
Purification and Isolation
Crystallization and Filtration
Post-reaction, the crude product is dissolved in alkaline aqueous solution (pH 10–12), filtered through activated charcoal, and reprecipitated at pH 6–7 using sulfuric acid. For the deuterated compound, this step removes non-deuterated impurities, ensuring >98% isotopic purity.
Distillation and Solvent Removal
Continuous distillation of solvents (e.g., chlorobenzene) during reaction confines byproducts to the liquid phase, enabling selective crystallization of this compound.
Characterization and Quality Control
Physicochemical Properties
Q & A
Q. What theoretical frameworks guide the interpretation of its deuterium isotope effects in reaction mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
